5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is connected to a hydroxyisonicotinic acid moiety. These functional groups contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-10-2-1-6(3-9(10)13(15,16)17)8-5-18-11(19)4-7(8)12(20)21/h1-5H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKROKYMMBKAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688274 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-47-1 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include amines.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the hydroxyisonicotinic acid moiety. This additional functional group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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